Product packaging for Dibenz(a,c)anthracene-1,2-diol(Cat. No.:CAS No. 132172-57-7)

Dibenz(a,c)anthracene-1,2-diol

Cat. No.: B14270402
CAS No.: 132172-57-7
M. Wt: 310.3 g/mol
InChI Key: IZUDUIAXEQQNDU-UHFFFAOYSA-N
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Description

Dibenz(a,c)anthracene-1,2-diol is a critical dihydrodiol metabolite in the study of polycyclic aromatic hydrocarbon (PAH) metabolism and activation. PAHs are environmental contaminants produced by the incomplete combustion of organic matter, and understanding their metabolic pathways is fundamental to assessing their carcinogenic potential . This compound is a key intermediate in the metabolic pathway of Dibenz[a,c]anthracene (DB[a,c]A), where the parent hydrocarbon is initially oxidized to an epoxide, which is then hydrolyzed to form this 1,2-dihydrodiol . Researchers value this compound for investigating subsequent metabolic steps that lead to the formation of highly reactive bis-dihydrodiols and polyhydroxylated products, which are potential genotoxic agents . Its primary research applications include serving as a standard in metabolic profiling studies using HPLC and spectroscopic methods, acting as a precursor for further enzymatic activation into putative DNA-binding metabolites, and being utilized in mechanistic studies aimed at elucidating the relationship between PAH structure and carcinogenic activity . Studies on related dibenzanthracene isomers have shown they can be metabolized to bis-dihydrodiols and hexols, highlighting the significance of diol intermediates in the metabolic activation network of these compounds . This reagent is presented for research purposes only and is an essential tool for scientists advancing knowledge in chemical carcinogenesis, toxicology, and molecular epidemiology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H14O2 B14270402 Dibenz(a,c)anthracene-1,2-diol CAS No. 132172-57-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132172-57-7

Molecular Formula

C22H14O2

Molecular Weight

310.3 g/mol

IUPAC Name

benzo[n]triphenylene-7,8-diol

InChI

InChI=1S/C22H14O2/c23-20-10-9-17-15-7-3-4-8-16(15)18-11-13-5-1-2-6-14(13)12-19(18)21(17)22(20)24/h1-12,23-24H

InChI Key

IZUDUIAXEQQNDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C5=C3C(=C(C=C5)O)O

Origin of Product

United States

Stereoselective Synthesis and Chiral Properties of Dibenz A,c Anthracene 1,2 Diol and Its Metabolically Relevant Derivatives

Advanced Synthetic Methodologies for Enantiopure Dibenz(a,c)anthracene-1,2-diol

The synthesis of enantiomerically pure this compound and its derivatives is a complex challenge that requires precise control over regioselectivity and stereoselectivity. These methods are crucial for obtaining specific stereoisomers to study their biological activities individually.

Strategies for Regioselective Dihydroxylation and Epoxidation

The introduction of hydroxyl and epoxide groups into specific positions of the dibenz(a,c)anthracene framework is the foundational step in synthesizing its metabolites. The synthesis of dibenz(a,c)anthracene itself can be achieved through methods like the triple benzannulation of naphthalene (B1677914) derivatives. beilstein-journals.org Once the parent hydrocarbon is obtained, further functionalization is required.

One synthetic route to an epoxide of this hydrocarbon, dibenz[a,c]anthracene (B33276) 10,11-oxide, has been described. nih.govnih.gov This non-K-region epoxide is noted to be unstable, rapidly decomposing in the presence of acid to form a mixture of 10- and 11-hydroxydibenz[a,c]anthracene. nih.gov Rat liver microsomal preparations can convert this oxide into what is likely 10,11-dihydro-10,11-dihydroxydibenz[a,c]anthracene. nih.gov While this concerns the 10,11-position, the principles of synthesis and metabolic conversion are relevant to other positions like the 1,2-diol.

For polycyclic aromatic hydrocarbons (PAHs) in general, dihydroxylation is often achieved through two main pathways: chemical synthesis or enzymatic conversion.

Chemical Synthesis : Methods such as the Sharpless asymmetric dihydroxylation are powerful tools for introducing vicinal diols enantioselectively onto a double bond. acs.org Halogenation of the parent PAH, for instance with N-Bromosuccinimide (NBS), can create functionalized intermediates that facilitate further reactions to introduce the desired groups. acs.org

Enzymatic Synthesis : Biocatalysis, using enzymes like toluene (B28343) dioxygenase (TDO), can perform stereospecific cis-dihydroxylation on the aromatic rings of various substrates. frontiersin.org Cytochrome P450-dependent monooxygenases are key enzymes in mammalian metabolism that epoxidize PAHs, which are then hydrated by epoxide hydrolase to form trans-dihydrodiols. nih.govnih.gov This enzymatic sequence is highly stereo- and regioselective. nih.govnih.gov

Development of Asymmetric Synthesis Routes for Chiral Metabolites

Creating specific, optically active chiral metabolites is essential for understanding their roles in carcinogenesis. For PAHs, the synthesis of all possible enantiopure bay-region diol epoxide isomers is a benchmark achievement that allows for detailed toxicological assessment. researchgate.netoup.com While a specific route for this compound is not detailed in the provided sources, general strategies used for other PAHs like benz[a]anthracene and chrysene (B1668918) are applicable. acs.org

A common strategy involves the following steps:

Resolution of a Chiral Precursor : The synthesis often begins with the resolution of a racemic precursor, such as a trans-dihydrodiol, into its individual enantiomers.

Stereospecific Epoxidation : The separated, enantiomerically pure dihydrodiols are then treated with an epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA). This reaction is often stereospecific, leading to the formation of syn- and anti-diol epoxide diastereomers.

Separation of Diastereomers : The resulting mixture of diol epoxide diastereomers can then be separated using chromatographic techniques to yield the four possible enantiopure stereoisomers. oup.com

These asymmetric syntheses provide the pure compounds necessary to probe the stereochemical requirements of the enzymes that metabolize them and the biological targets with which they interact. oup.comacs.org

Elucidation of Absolute and Relative Stereochemistry in this compound and Related Diol Epoxides

Determining the precise three-dimensional structure, including the absolute and relative configuration of stereocenters, is paramount. This knowledge underpins the understanding of how a specific isomer interacts with biological systems.

Enantiomeric and Diastereomeric Resolution Techniques

The separation of stereoisomers is a critical step in both the synthesis and analysis of chiral PAH metabolites. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose. nih.govnih.gov

This method allows for the direct analytical or preparative-scale separation of enantiomers. For instance, the enantiomers of trans-dihydrodiols of dibenz(a,h)anthracene have been successfully resolved on CSPs where a chiral π-acceptor ligand is covalently bound to a silica (B1680970) gel support. nih.gov The choice of the chiral ligand and the mobile phase composition are critical for achieving separation. nih.gov

Table 1: Examples of Chiral Stationary Phase HPLC Conditions for Resolving PAH Dihydrodiol Enantiomers nih.gov
PAH DihydrodiolChiral Stationary Phase LigandMobile PhaseElution Order
(±)-trans-1,2-dihydroxy-1,2-dihydrodibenz(a,h)anthracene(-)-(R)-2-(2,4,5,7-tetranitro-9-fluorenylideneaminooxy)propionic acidDichloromethane/Methanol (B129727) (65:35)R,R enantiomer elutes first
(±)-trans-3,4-dihydroxy-3,4-dihydrodibenz(a,h)anthracene(-)-(R)-2-(2,5,8,10-tetranitro-7-benzo(c)fluorenylideneaminooxy)propionic acidNot SpecifiedR,R enantiomer elutes first
(±)-trans-5,6-dihydroxy-5,6-dihydrodibenz(a,h)anthracene(-)-(R)-2-(2,4,5,7-tetranitro-9-fluorenylideneaminooxy)butyric acidNot SpecifiedR,R enantiomer elutes first

Other advanced resolution techniques include regiodivergent resolution, where the enantiomers of a racemic mixture are preferentially converted into constitutionally isomeric products. nih.gov For terminal 1,2-diols, methods like asymmetric silyl (B83357) transfer catalyzed by a chiral catalyst can achieve both chemical differentiation of the hydroxyl groups and kinetic resolution of the enantiomers. nih.gov Supercritical fluid chromatography (SFC) is another effective technique for chiral separations, offering advantages in speed and reduced solvent use. lcms.cz

Conformational Analysis of Stereoisomers

The biological activity of diol epoxides is not only determined by their absolute configuration but also by their preferred conformation in solution. The spatial arrangement of the hydroxyl and epoxide groups relative to the polycyclic ring system influences how these molecules interact with DNA. nih.gov

For bay-region diol epoxides, two principal diastereomers exist:

syn -diastereomer : The benzylic hydroxyl group and the epoxide oxygen are on the same face of the molecule. This arrangement often forces the diol ring into a conformation where the hydroxyl groups are in bulky quasi-diaxial positions. nih.gov

anti -diastereomer : The benzylic hydroxyl group and the epoxide oxygen are on opposite faces of the molecule, which typically allows the hydroxyl groups to adopt a more stable quasi-diequatorial conformation. nih.gov

Spectroscopic methods, particularly linear dichroism, are used to study the conformations of these stereoisomers when they form non-covalent complexes with DNA. nih.gov Studies on the diol epoxides of benz[a]anthracene show that the less tumorigenic syn-diastereomer forms intercalative physical complexes with DNA, but its association constant is significantly lower than that of the anti-diastereomer. nih.gov This difference is attributed to the bulky quasi-diaxial conformation of the hydroxyls in the syn isomer. nih.gov

Upon covalent binding to DNA, the conformations can change. The more tumorigenic anti-diol epoxides tend to adopt a conformation where their long axes are tilted closer to the DNA helix axis (a site II conformation), while the less active syn-isomers tend to remain in a quasi-intercalative position (a site I conformation). nih.gov This suggests that the resulting adduct conformation may be a critical factor in determining the ultimate mutagenic and tumorigenic activity of a given stereoisomer. nih.gov

Enzymatic Biotransformation and Metabolic Activation Pathways of Dibenz A,c Anthracene 1,2 Diol

Cytochrome P450-Mediated Oxidation and Dihydrodiol Formation

The initial and rate-limiting step in the metabolic activation of many PAHs is their oxidation by the cytochrome P450 (P450) superfamily of enzymes. nih.gov This process introduces oxygen into the aromatic ring system, leading to the formation of epoxides, which are then typically hydrolyzed by epoxide hydrolase to form trans-dihydrodiols. nih.gov

Substrate Specificity of Cytochrome P450 Isoforms (e.g., CYP1A1, CYP1A2, CYP1B1) in Dibenz(a,c)anthracene Metabolism

The metabolism of PAHs, including dibenz(a,c)anthracene, is primarily carried out by specific isoforms of the cytochrome P450 family, namely CYP1A1, CYP1A2, and CYP1B1. nih.govresearchgate.net These enzymes exhibit distinct but overlapping substrate specificities and are predominantly expressed in extrahepatic tissues, with CYP1A2 being a major isoform in the liver. researchgate.net

CYP1A1 and CYP1B1 are considered the most important human P450 enzymes in the metabolism of PAHs and their dihydrodiol metabolites. nih.govacs.org Both enzymes are inducible by PAHs themselves through the arylhydrocarbon receptor (AhR) signaling pathway. nih.gov Studies have shown that CYP1A1 and CYP1B1 can have different regioselectivity in their oxidation of PAHs, meaning they can attack different positions on the molecule. acs.org For instance, with some PAHs, human P450 1A1 and 1B1 have demonstrated differing regioselectivities, while with others, they show remarkable similarity. acs.org

CYP1A2 also plays a significant role in the metabolism of certain PAH derivatives. Research on chlorinated benz(a)anthracene (B33201) showed significant induction of the CYP1A2 gene in rats, suggesting its specific involvement in metabolizing certain benz(a)anthracene derivatives.

The differential expression and activity of these P450 isoforms in various tissues can contribute to the organ-specific effects of PAHs. Genetic polymorphisms in the genes encoding these enzymes can also lead to individual differences in PAH metabolism and susceptibility to their toxic effects.

Table 1: Key Cytochrome P450 Isoforms in Dibenz(a,c)anthracene Metabolism

CYP IsoformPrimary LocationRole in PAH Metabolism
CYP1A1 Extrahepatic tissues (e.g., lungs) Major role in the metabolic activation of PAHs and their dihydrodiols. nih.govacs.org
CYP1A2 Liver Involved in the metabolism of certain PAH derivatives.
CYP1B1 Extrahepatic tissues (e.g., lungs, mammary glands) acs.orgPlays a crucial role in the metabolic activation of PAHs. nih.gov

Microsomal Systems for In Vitro Metabolism of Dibenz(a,c)anthracene to Dihydrodiols

In vitro studies using liver microsomal preparations are instrumental in elucidating the metabolic pathways of PAHs. kcl.ac.uknih.govnih.gov These systems contain the necessary enzymes, including cytochrome P450s and epoxide hydrolase, to metabolize parent hydrocarbons to their dihydrodiol derivatives. nih.gov

When dibenz(a,c)anthracene is incubated with rat liver microsomal fractions, several dihydrodiols are formed, including the 1,2-, 3,4-, and 10,11-dihydrodiols. nih.gov The formation of the 1,2- and 3,4-dihydrodiols of dibenz(a,c)anthracene was a novel finding in these studies, as they had not been previously identified as metabolites. nih.gov The use of high-pressure liquid chromatography (HPLC) is essential for separating the complex mixtures of isomeric dihydrodiols produced in these reactions. nih.govnih.gov

Subsequent Metabolic Activation to Diol Epoxides

The formation of dihydrodiols is a critical step, but not the final one, in the metabolic activation of many PAHs. These dihydrodiols can undergo further oxidation by P450 enzymes to form highly reactive diol epoxides, which are often the ultimate carcinogenic metabolites. researchgate.net

Biosynthesis of Bay-Region and Non-Bay-Region Diol Epoxides from Dihydrodiol Precursors

The "bay-region" theory of PAH carcinogenesis posits that diol epoxides formed in the sterically hindered bay region of a PAH molecule are particularly reactive and carcinogenic. However, non-bay-region diol epoxides can also be formed and contribute to the genotoxicity of these compounds. nih.gov

In the case of dibenz(a,c)anthracene, the 10,11-dihydrodiol is a precursor to a non-bay-region diol epoxide. nih.govbibliotekanauki.pl This dihydrodiol is metabolized to r-10,t-11-dihydroxy-t-12,13-oxy-10,11,12,13-tetrahydrodibenz[a,c]anthracene (anti-DBA 10,11-diol 12,13-oxide), an anti-isomer of a non-bay-region diol epoxide. nih.gov In contrast, diol epoxides that could potentially form from the 1,2- and 3,4-diols of dibenz(a,c)anthracene would be of the "bay-region" type. bibliotekanauki.pl

The reactivity of these diol epoxides can vary. For example, the reactivity of diol epoxides derived from benz(a)anthracene was found to decrease in the order anti-BP-7,8-diol 9,10-oxide > anti-BA-3,4-diol 1,2-oxide > anti-BA-8,9-diol 10,11-oxide. nih.gov

Influence of Molecular Structure on Metabolic Reactivity and Pathways

The specific arrangement of the fused aromatic rings in a PAH molecule, its molecular structure, significantly influences its metabolic fate. The presence and location of features like the "bay-region" are critical determinants of metabolic activation pathways.

For dibenz(a,c)anthracene, its unique angular ring arrangement directs its metabolism towards the formation of a 10,11-dihydrodiol intermediate, a pathway that differs from other dibenzanthracene isomers like dibenz[a,h]anthracene (B1670416), where bay-region diol-epoxide formation is more prominent. The introduction of hydroxyl groups to form dihydrodiols like dibenz(a,c)anthracene-1,2-diol increases the polarity of the molecule, affecting its solubility and interaction with enzymes and cellular macromolecules. ontosight.ai The stereochemistry of the dihydrodiols, meaning the three-dimensional arrangement of the hydroxyl groups, is also a crucial factor, as different enantiomers can exhibit varying biological activities.

Theoretical Concepts of Reactivity (e.g., K-region, Bay-region, Fjord-region) in Diol Epoxide Formation

The metabolic activation of polycyclic aromatic hydrocarbons (PAHs), including dibenz(a,c)anthracene, into ultimate carcinogens is explained by several theoretical models based on the molecule's electronic structure and topology. These theories help predict which regions of the PAH are most likely to be metabolized into reactive diol epoxides that can bind to DNA. The primary theories involve the concepts of the K-region, the bay-region, and the more sterically hindered fjord-region.

The earliest model, the K-region theory , proposed that the most reactive bond in a PAH, termed the "K-region," was the primary site for metabolic activation leading to carcinogenesis. researchgate.net This region is characterized as an isolated, electron-rich double bond, analogous to the 9,10-bond of phenanthrene. While K-region epoxides are formed during metabolism, subsequent research has shown they are generally not the ultimate carcinogenic metabolites for most PAHs. ki.se

The bay-region theory subsequently emerged and has proven to be a more accurate predictor of carcinogenicity for many PAHs. acs.org This theory posits that diol epoxides in which the epoxide ring forms part of a sterically hindered concave area, or "bay," are the ultimate carcinogenic metabolites. acs.org The carcinogenicity of these bay-region diol epoxides is attributed to the ease with which they form benzylic carbocations at the benzylic position of the epoxide ring. researchgate.net The stability of this carbocation allows the electrophilic metabolite to readily alkylate nucleophilic sites on DNA, initiating the process of chemical carcinogenesis. researchgate.net Dibenz(a,c)anthracene (DB[a,c]A) possesses two such bay regions. The enzymatic conversion of this compound would lead to the formation of a bay-region 1,2-diol-3,4-epoxide.

A further refinement of this concept is the fjord-region , which is a type of bay region with even greater steric hindrance, as seen in molecules like dibenzo[a,l]pyrene (B127179). ki.senih.gov The increased steric crowding in a fjord region causes significant out-of-plane distortions in the PAH molecule. nih.gov This distortion makes the corresponding fjord-region diol epoxides highly reactive and potent mutagens. ki.seresearchgate.net Studies have shown that fjord-region diol epoxides tend to be more non-planar and bind preferentially to adenine (B156593) residues in DNA, whereas the less-hindered bay-region epoxides are typically more planar and react with guanine (B1146940). researchgate.netresearchgate.net

While the bay-region theory would predict that a bay-region diol epoxide derived from DB[a,c]A (such as a 1,2-diol-3,4-epoxide) would be a primary contributor to its carcinogenicity, experimental evidence indicates a different primary metabolic pathway. Studies on the metabolism of the parent DB[a,c]A have shown that the main metabolite is the trans-10,11-dihydrodiol, not the 1,2- or 3,4-dihydrodiols. oup.com This 10,11-diol is subsequently metabolized to a non-bay-region diol epoxide, specifically the anti-DBA 10,11-diol 12,13-oxide. oup.comoup.com This finding underscores that while theoretical reactivity is a crucial factor, the regioselectivity of the metabolizing enzymes, such as cytochrome P450, ultimately determines the principal pathway of metabolic activation. oup.com

Table 1: Theoretical Reactive Regions of Dibenz(a,c)anthracene

Region TypeLocation on DB[a,c]ADescriptionPotential MetaboliteRelevance to Observed Metabolism
K-Region5,6-bondAn isolated, electron-rich double bond. Initially predicted to be the main site of carcinogenic activation.DB[a,c]A 5,6-oxideNot considered a major pathway to ultimate carcinogenic metabolites for most PAHs. ki.se
Bay-RegionBetween C-1 and C-14; Between C-7 and C-8A sterically hindered concave region. Formation of a diol epoxide in this region is predicted to yield a highly reactive carbocation.DB[a,c]A 1,2-diol-3,4-epoxideTheoretically a potent carcinogen, but the precursor 1,2-diol is not a major metabolite of the parent compound. oup.com
Non-Bay-Region10,11,12,13-ringA peripheral, unhindered region of the molecule.DB[a,c]A 10,11-diol-12,13-epoxideThis is the major experimentally identified ultimate carcinogenic metabolite pathway for DB[a,c]A. oup.comoup.com

Table 2: General Comparison of Bay-Region and Fjord-Region Diol Epoxides

CharacteristicBay-Region Diol EpoxideFjord-Region Diol Epoxide
Steric HindranceSignificantExtreme
Molecular GeometryRelatively planarHighly non-planar and distorted. nih.govresearchgate.net
ReactivityHighVery high. ki.se
DNA Binding PreferenceGuanine residues. researchgate.netAdenine residues. researchgate.netresearchgate.net
Example PAHBenzo[a]pyrene (B130552), Dibenz[a,h]anthraceneDibenzo[a,l]pyrene, Benzo[g]chrysene. nih.gov

Molecular Interactions with Genetic Material and Other Biomolecules

Formation and Characterization of DNA Adducts by Dibenz(a,c)anthracene-1,2-diol Metabolites

The metabolic transformation of this compound yields highly reactive electrophilic intermediates, primarily diol epoxides, which are capable of covalently binding to nucleophilic sites on DNA. This process of adduction is a critical initiating event in chemical carcinogenesis.

The metabolic activation of dibenz(a,c)anthracene (DB[a,c]A) proceeds through the formation of dihydrodiols, which are then further oxidized to diol epoxides. nih.gov These diol epoxides are electrophilic and can react with nucleophilic sites in DNA, forming stable covalent adducts. smolecule.com The primary mechanism involves the opening of the epoxide ring and the formation of a covalent bond between one of the carbon atoms of the diol epoxide and a nitrogen atom of a purine (B94841) or pyrimidine (B1678525) base in the DNA. iarc.fr

Specifically, the bay-region diol epoxides of many polycyclic aromatic hydrocarbons (PAHs) are known to be ultimate carcinogens. smolecule.com For DB[a,c]A, the metabolic pathway can involve the formation of a non-bay-region diol epoxide, the anti-10,11-diol-12,13-epoxide. bibliotekanauki.pl This diol epoxide is a reactive species that can bind to DNA. bibliotekanauki.pl Studies have shown that the metabolism of DB[a,c]A in the presence of DNA results in the formation of hydrocarbon-deoxyribonucleoside adducts. nih.gov Some of these adducts are chromatographically identical to those formed when the anti-DBA 10,11-diol 12,13-oxide reacts with DNA, indicating that this diol epoxide is a key intermediate in the DNA adduction process. nih.gov However, other unidentified adducts are also formed, suggesting the existence of alternative activation pathways. nih.govbibliotekanauki.pl

The formation of these adducts is a critical step in the initiation of carcinogenesis, as they can lead to mutations if not repaired before DNA replication. smolecule.com

The diol epoxide metabolites of dibenz(a,c)anthracene react with DNA to form a variety of adducts, with the primary targets being the exocyclic amino groups of deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). neuropharmac.comnih.gov The specific adducts formed depend on the stereochemistry of the diol epoxide and the sequence context of the DNA.

Studies have identified adducts formed at the N2 position of deoxyguanosine and the N6 position of deoxyadenosine. nih.govnih.gov For instance, the reaction of the anti-diol epoxide of dibenzo[a,l]pyrene (B127179), a related fjord-region PAH, with deoxyadenosine results in both cis and trans addition products at the N6 position. acs.org Similarly, the diol epoxide of dibenz[a,h]anthracene (B1670416) has been shown to form adducts with deoxyguanosine. nih.gov

The structural characterization of these adducts is often achieved through a combination of techniques, including high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.orgnih.gov These methods allow for the separation and identification of different adduct isomers and provide detailed information about their three-dimensional structures. The conformation of the adducts within the DNA helix is a critical determinant of their biological consequences, influencing DNA replication and repair processes. nih.gov It has been noted that fjord-region diol epoxides, like those derived from dibenzo[a,l]pyrene, tend to form a higher proportion of adducts with deoxyadenosine compared to bay-region diol epoxides, which preferentially adduct deoxyguanosine. neuropharmac.comnih.gov

PAH MetabolitePrimary DNA Adduct SiteReference
Bay-Region Diol Epoxides (e.g., Benzo[a]pyrene)N2 of Deoxyguanosine neuropharmac.com
Fjord-Region Diol Epoxides (e.g., Dibenzo[a,l]pyrene)N6 of Deoxyadenosine neuropharmac.comnih.gov
Dibenz[a,h]anthracene-3,4-diol-1,2-oxideDeoxyguanosine nih.gov

The stereochemistry of diol epoxides plays a crucial role in determining their mutagenic and carcinogenic potential. oup.comoup.com Diol epoxides can exist as different stereoisomers (enantiomers and diastereomers), and these isomers often exhibit vastly different biological activities. oup.comnih.gov

The absolute configuration of the diol epoxide influences both the efficiency of DNA adduct formation and the conformation of the resulting adducts. researchgate.net For many polycyclic aromatic hydrocarbons, the bay-region diol epoxide with an [R,S,S,R] absolute configuration has been found to possess high tumorigenic activity. oup.comoup.comnih.gov This stereoisomer-specific activity is linked to the conformation of the DNA adducts formed. The orientation of the bulky hydrocarbon moiety within the DNA helix can either be in the minor groove or intercalated between base pairs, and this is influenced by the stereochemistry of the adduct. nih.govsci-hub.se

Studies with various PAHs have shown a strong correlation between the mutagenic activity in certain cell lines, like Chinese hamster V79 cells, and the tumorigenic activity in animal models. oup.com This correlation underscores the importance of the specific three-dimensional structure of the DNA adduct in eliciting a mutagenic response. For instance, with dibenz[a,h]anthracene, the (+)-diol epoxide-2 isomer with (1R,2S,3S,4R) absolute configuration was found to be the most mutagenic in Chinese hamster V-79 cells and also the most tumorigenic isomer in mice. oup.comnih.gov This highlights the critical impact of stereochemistry on the ultimate biological outcome of DNA adduction by diol epoxides.

PAHMost Tumorigenic Diol Epoxide Stereoisomer ConfigurationReference
Benzo[a]pyrene (B130552)[R,S,S,R] oup.comnih.gov
Benz[a]anthracene[R,S,S,R] oup.comnih.gov
Chrysene (B1668918)[R,S,S,R] oup.comnih.gov
Dibenz[a,h]anthracene(1R,2S,3S,4R) oup.comnih.gov

Structural Elucidation of Specific DNA Adducts (e.g., N2-deoxyguanosine, N6-deoxyadenosine adducts)

Interactions with Metabolic Enzymes and Other Cellular Proteins

Beyond direct interactions with DNA, the metabolites of dibenz(a,c)anthracene can also engage with various cellular proteins, including the enzymes responsible for their own metabolism and other soluble proteins. These interactions can modulate metabolic pathways and influence the distribution and availability of reactive metabolites.

Dibenz[a,c]anthracene (B33276) and its metabolites can influence the activity of cytochrome P450 (CYP) enzymes, which are central to their metabolic activation. nih.gov Certain polycyclic aromatic hydrocarbons (PAHs) have been shown to inhibit the activity of specific CYP isoforms, including CYP1A1, CYP1A2, and CYP1B1. nih.gov These enzymes are primarily responsible for the metabolic activation of PAHs into their carcinogenic forms. nih.gov

Dibenz[a,c]anthracene has been identified as a selective inhibitor of CYP1B1, with a low IC50 value, indicating potent inhibition. nih.gov This inhibitory action can have complex consequences. On one hand, it could potentially reduce the metabolic activation of the parent compound or other procarcinogens, thereby exerting a protective effect. On the other hand, the modulation of CYP activities can alter the balance of metabolic pathways, potentially leading to the formation of different profiles of metabolites with varying toxicities. The parent PAH compounds are generally more potent inhibitors of CYP-mediated activity than their dihydrodiol metabolites. nih.gov

PAHCYP Isoform(s) InhibitedReference
Dibenz[a,c]anthraceneCYP1B1 (selectively) nih.gov
Benz[a]anthraceneCYP1A2, CYP1B1 nih.gov
Benzo[b]fluorantheneCYP1A2, CYP1B1 nih.gov
5-MethylchryseneCYP1A2, CYP1B1 nih.gov

Metabolites of polycyclic aromatic hydrocarbons, including those of dibenz(a,c)anthracene, can bind to soluble cellular proteins such as human serum albumin (HSA). bibliotekanauki.pl HSA is a major transport protein in the blood and has the capacity to bind a wide variety of endogenous and exogenous compounds. bibliotekanauki.pl This binding is typically reversible and can influence the distribution, bioavailability, and detoxification of the bound chemicals.

The affinity of binding to HSA can vary significantly depending on the specific structure of the PAH derivative. bibliotekanauki.plresearchgate.netnih.gov For instance, studies with anthracene (B1667546) derivatives have shown that the presence and nature of substituent groups play a significant role in the binding affinity to HSA. bibliotekanauki.plresearchgate.netnih.gov A carboxylic acid group was found to increase the binding affinity more than hydroxyl or carbonyl groups. researchgate.netnih.gov While specific binding data for this compound to HSA is not detailed in the provided search results, the general principles of PAH-protein interactions suggest that such binding is likely to occur and could play a role in the toxicokinetics of this compound. The formation of covalent adducts between PAHs and proteins like albumin can also occur, particularly after photo-irradiation, providing a potential biomarker of exposure. nih.gov

Based on the conducted research, there is no publicly available scientific literature or data corresponding to molecular dynamics simulations of this compound metabolite integration into phospholipid bilayers. The performed searches did not yield any studies that specifically address the biophysical interactions of this particular compound with cell membranes using computational simulation methods.

Therefore, the section on "Molecular Dynamics Simulations of Metabolite Integration into Phospholipid Bilayers" cannot be generated at this time due to a lack of available research findings.

Advanced Analytical and Computational Approaches for Dibenz A,c Anthracene 1,2 Diol Research

High-Resolution Spectroscopic Characterization of Dibenz(a,c)anthracene-1,2-diol and Its Metabolites

Spectroscopic methods are fundamental in defining the molecular structure and properties of this compound and its subsequent metabolic products. These techniques provide detailed insights into the atomic arrangement, electronic transitions, and three-dimensional structure of the molecule.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, multi-dimensional NMR techniques are required for a complete and definitive assignment of the intricate aromatic and aliphatic signals. libretexts.orgyoutube.com

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), are used to establish proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another in the molecule. youtube.comnih.gov For this compound, this helps to trace the connectivity through the fused ring system and confirm the positions of the hydroxyl groups.

Heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate protons with their directly attached carbons (HSQC) or with carbons that are two to three bonds away (HMBC). libretexts.org These experiments are critical for assigning the quaternary carbons of the aromatic rings and confirming the location of the diol functionality at the 1 and 2 positions. Analysis of the coupling constants and Nuclear Overhauser Effect (NOE) data can also help determine the relative stereochemistry of the hydroxyl groups (cis or trans). cdnsciencepub.com

| NOESY | ¹H-¹H (through space) | Identifies protons that are close in space, regardless of bonding. | Helps determine the stereochemical arrangement (e.g., cis/trans) of the hydroxyl groups. |

Advanced Mass Spectrometry Techniques for Metabolite Identification and Adduct Quantitation

Advanced mass spectrometry (MS) techniques, often coupled with chromatographic separation, are essential for identifying and quantifying this compound and its metabolites in complex biological samples. frigidzonemedicine.com.cn Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the preferred methods. researchgate.net

For analysis, the diol is often derivatized, for instance, by creating trimethylsilyl (B98337) (TMS) ethers, to increase its volatility for GC-MS analysis. researchgate.net High-resolution mass spectrometry (HRMS), such as with Quadrupole Time-of-Flight (Q-TOF) instruments, provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the identity of metabolites. frigidzonemedicine.com.cn

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. The fragmentation pattern provides structural information that can distinguish between different isomers. frigidzonemedicine.com.cnd-nb.info This is particularly important in PAH metabolism studies, where multiple isomeric dihydrodiols can be formed. researchgate.net Furthermore, these techniques are highly sensitive and are used to detect and quantify DNA adducts formed from the further metabolism of this compound into reactive diol-epoxides. oup.com

Table 2: Key Mass Spectrometric Data for the Analysis of Dibenz(a,c)anthracene Metabolites

Analyte Type Ionization Technique Mass Analyzer Key Measurement Application
Dihydrodiol Metabolite Electron Ionization (EI) or Electrospray Ionization (ESI) Quadrupole, Ion Trap, TOF m/z of molecular ion (e.g., [M]+• or [M+H]+) Identification in metabolic profiles.
TMS-derivatized Diol EI Quadrupole, TOF Characteristic fragment ions Isomer differentiation and quantitation via GC-MS.

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Structure and Interaction Dynamics

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are powerful techniques for characterizing the electronic properties of polycyclic aromatic hydrocarbons. The complex, fused-ring structure of this compound gives rise to a characteristic UV-Vis spectrum with multiple absorption bands, which are sensitive to the extent of the π-electron system. nih.govnist.govnist.gov

The introduction of hydroxyl groups to form the 1,2-diol slightly alters the electronic structure compared to the parent hydrocarbon, leading to subtle shifts in the absorption maxima (λmax). acs.org These spectra are often used to identify and quantify HPLC-separated metabolites by comparing them to authentic standards. nih.govkcl.ac.uk

Fluorescence spectroscopy is particularly useful due to the high quantum yields of many PAHs and their metabolites. acs.orgresearchgate.net The emission spectrum is characteristic of the compound's electronic structure and can be used for highly sensitive detection. researchgate.net Changes in fluorescence intensity or emission maxima upon binding to macromolecules like DNA can provide insights into the nature of the interaction and the local environment of the diol. acs.org

Table 3: Representative Spectroscopic Properties of Dibenzanthracene Derivatives in Solution

Compound Type Technique Wavelength Range (nm) Typical λmax (nm) Information Provided
Dibenzanthracene UV-Vis Absorption 200 - 400 ~298, 310, 380, 396 Characteristic "fingerprint" of the aromatic system.
Dibenzanthracene Diol UV-Vis Absorption 200 - 400 Similar to parent, with slight shifts Confirmation of the aromatic core structure post-metabolism.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Confirmation

Metabolic formation of the trans-dihydrodiol from the parent PAH results in a chiral molecule with two possible enantiomers, (+)-(1R,2R)- and (-)-(1S,2S)-Dibenz(a,c)anthracene-1,2-diol. These enantiomers often exhibit different biological activities. Chiroptical spectroscopy, particularly electronic circular dichroism (CD), is the primary method for determining the absolute configuration of these enantiomers. chiralabsxl.comhebmu.edu.cnacs.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. chiralabsxl.comnih.gov For PAH trans-dihydrodiols, there is an established empirical rule where the sign of the long-wavelength Cotton effect is directly related to the absolute stereochemistry of the diol. nih.gov For example, in many related PAHs, an R,R absolute configuration corresponds to a specific sign of the Cotton effect, which allows for the stereochemical assignment of the enzymatically produced diols. nih.govnih.gov This confirmation is vital, as the stereochemistry of the diol dictates the stereochemistry of the ultimate carcinogenic diol-epoxides. acs.org

Table 4: Application of Circular Dichroism (CD) for Stereochemical Assignment

Feature Description Significance for this compound
Principle Measures differential absorption of left vs. right circularly polarized light. Only chiral molecules like the diol enantiomers give a CD signal.
Cotton Effect A characteristic peak (positive or negative) in the CD spectrum. The sign and magnitude of the Cotton effects are unique to each enantiomer.

| Stereochemical Assignment | The sign of the long-wavelength Cotton effect often correlates with the absolute configuration (e.g., R,R or S,S). | Allows for the non-ambiguous determination of the absolute stereochemistry of the biologically formed enantiomers. |

Chromatographic and Electrophoretic Separation Technologies

The analysis of this compound from environmental or biological sources involves its separation from a complex mixture containing the parent PAH, other metabolites, and endogenous compounds.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Determination

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, purification, and quantification of this compound and its isomers. kcl.ac.uknih.gov Due to the planarity and hydrophobicity of the PAH ring system, reversed-phase HPLC is commonly employed, using columns with a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water). walshmedicalmedia.com

This method allows for the effective separation of different dihydrodiol isomers (e.g., 1,2-diol, 3,4-diol, 10,11-diol) that are formed during metabolism, as they exhibit distinct retention times based on small differences in their polarity and shape. researchgate.netnih.gov HPLC coupled with UV-Vis or fluorescence detectors provides the sensitivity and selectivity needed for quantitative analysis. nih.gov

A critical application of HPLC in this field is the separation of the (+)- and (-)-enantiomers of the diol. This is achieved using specialized chiral stationary phases (CSPs). nih.govnih.gov These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. This separation is essential for studying the stereoselectivity of metabolic enzymes and the distinct biological activities of each enantiomer. nih.gov

Table 5: Typical HPLC Methodologies for Dibenz(a,c)anthracene Diol Analysis

Analysis Goal HPLC Mode Stationary Phase Typical Mobile Phase Detection Method
Isomer Separation Reversed-Phase C18 (octadecylsilane) Acetonitrile/Water or Methanol/Water gradient UV-Vis, Fluorescence
Purity Determination Reversed-Phase C18 Isocratic or gradient elution UV-Vis (Photodiode Array)

| Enantiomer Separation | Chiral | Pirkle-type, Cyclodextrin-based, etc. | Hexane/Ethanol/Acetonitrile or other non-polar mixtures | UV-Vis, Circular Dichroism |

32P-Postlabeling and Related Radioisotopic Methods for Ultrasensitive DNA Adduct Detection

The detection of DNA adducts, which are segments of DNA bound to a cancer-causing chemical, is a critical aspect of research into the carcinogenicity of compounds like this compound. The 32P-postlabeling assay stands out as a highly sensitive method for identifying and quantifying these adducts, even at very low levels of DNA modification. nih.govcdc.gov This technique is particularly valuable in molecular epidemiology and carcinogenesis studies. ptbioch.edu.pl

The 32P-postlabeling method involves several key steps. Initially, DNA is extracted from cells or tissues that have been exposed to the chemical . This DNA is then enzymatically digested into its constituent deoxynucleoside 3'-monophosphates. In the subsequent "postlabeling" step, these nucleotides are radiolabeled by transferring the gamma-phosphate group from [γ-32P]ATP, a radioactive phosphorus isotope, to the 5'-hydroxyl terminus of the adducted nucleotides. oup.com This reaction is catalyzed by T4 polynucleotide kinase.

A crucial aspect of the assay is the enrichment of the adducted nucleotides prior to labeling, which significantly enhances the sensitivity of the method. oup.com This is often achieved by treating the digested DNA with nuclease P1, an enzyme that preferentially hydrolyzes normal, unmodified nucleotides, leaving the bulkier, adducted nucleotides intact. oup.com Following the labeling process, the 32P-labeled adducts are separated and identified, typically using multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govnih.gov The separated adducts can then be visualized and quantified by their radioactive decay using autoradiography or phosphorimaging.

The sensitivity of 32P-postlabeling is a major advantage, with the ability to detect as few as one adduct in 10^9 to 10^10 normal nucleotides. oup.com This level of sensitivity is essential for detecting the low levels of DNA damage that may occur from environmental exposures to carcinogens. oup.com However, a limitation of the standard 32P-postlabeling assay is its lack of chemical specificity, meaning it can detect the presence of adducts but may not, on its own, reveal the precise chemical structure of the adduct or the parent compound. oup.comcarnegiescience.edu To address this, the technique is often coupled with other analytical methods, such as HPLC, to aid in the identification of specific adducts. nih.gov

While direct studies employing 32P-postlabeling specifically for this compound are not extensively documented in publicly available literature, research on related dibenzanthracene isomers provides strong evidence for the applicability and utility of this method. For instance, 32P-postlabeling has been successfully used to analyze DNA adducts formed from dibenz[a,j]anthracene (B1218775) in mouse epidermis, revealing the presence of multiple adducts, including those derived from its bay-region diol epoxide. nih.gov Similarly, the technique has been employed to identify DNA adducts from dibenzo[a,l]pyrene (B127179), another potent polycyclic aromatic hydrocarbon (PAH). oup.com These studies demonstrate the power of 32P-postlabeling to detect and characterize the complex patterns of DNA adduction that can result from exposure to PAHs.

An alternative radioisotopic method is 35S-postlabeling, which uses [35S]phosphorothioate. nih.gov This method offers the advantage of a longer half-life for the 35S isotope (87 days) compared to 32P (14 days), which can be beneficial for study logistics. nih.gov However, 35S-postlabeling is generally less sensitive than the 32P-based method. nih.govcdc.gov

Table 1: Comparison of Radioisotopic Methods for DNA Adduct Detection

Feature 32P-Postlabeling 35S-Postlabeling
Isotope 32P 35S
Half-life 14 days nih.gov 87 days nih.gov
Sensitivity High (1 adduct in 10^9-10^10 nucleotides) oup.com Lower than 32P-postlabeling nih.govcdc.gov
Specificity Low chemical specificity alone oup.comcarnegiescience.edu Similar to 32P-postlabeling
Primary Use Ultrasensitive detection of bulky DNA adducts Alternative to 32P-postlabeling with longer isotope half-life
Enrichment Step Often uses nuclease P1 oup.com Can also be used
Detection Autoradiography, Phosphorimaging HPLC with radiometric detection

In Silico Modeling and Chemoinformatics

In silico modeling and chemoinformatics have become indispensable tools in the study of chemical carcinogenesis, providing insights into the mechanisms of action of compounds like this compound. These computational approaches complement experimental studies by predicting chemical properties, metabolic pathways, and interactions with biological macromolecules.

Quantum Chemical Calculations of Reactivity, Electron Density, and Molecular Orbital Interactions

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules. For polycyclic aromatic hydrocarbons (PAHs) and their metabolites, these calculations can predict the ease with which a compound can be metabolically activated to a carcinogenic form. The "bay-region" theory, a cornerstone of PAH toxicology, was developed with the aid of quantum mechanical calculations. acs.org This theory posits that diol epoxides with a bay region, a concave area in the molecular structure, are particularly reactive and carcinogenic. ca.gov

For this compound, quantum chemical calculations can be used to determine key electronic properties such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more readily able to participate in chemical reactions, including the formation of DNA adducts. researchgate.net

Furthermore, these calculations can model the molecular orbital interactions that occur during the formation of covalent bonds between the diol epoxide metabolite of Dibenz(a,c)anthracene and the nucleophilic sites on DNA bases like guanine (B1146940) and adenine (B156593). acs.org By understanding these interactions at a subatomic level, researchers can gain insights into the specific adducts that are most likely to form and their potential to induce mutations.

While specific quantum chemical data for this compound is not widely published, studies on related PAHs demonstrate the utility of this approach. For example, density functional theory (DFT) has been used to model the carbocations derived from dibenz[a,j]anthracene and dibenz[a,h]anthracene (B1670416), providing insights into their charge delocalization and stability. researchgate.net Such studies provide a framework for similar investigations into the electronic characteristics of this compound and its reactive intermediates.

Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance

Parameter Significance in Carcinogenesis Research
HOMO Energy Relates to the ability of a molecule to donate electrons; higher energy can indicate greater reactivity.
LUMO Energy Relates to the ability of a molecule to accept electrons; lower energy can indicate greater reactivity.
HOMO-LUMO Gap A smaller gap suggests higher chemical reactivity and a greater propensity to form adducts. researchgate.net
Electron Density Indicates the regions of a molecule that are electron-rich and therefore more likely to be attacked by electrophiles or to interact with biological targets.
Molecular Orbital Shape Determines the stereochemistry of interactions with other molecules, including enzymes and DNA.

Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein or DNA.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor. neuropharmac.com In the context of this compound, docking simulations can be used to model its interaction with metabolic enzymes like cytochrome P450s, which are responsible for its conversion to the ultimate carcinogenic diol epoxide. dntb.gov.ua The results of these simulations can provide insights into the specific enzymes involved in its metabolic activation and detoxification pathways. For example, docking studies on the diol epoxides of dibenzo[a,l]pyrene have been used to assess their binding affinity with various glutathione (B108866) S-transferase (GST) isozymes, which are involved in detoxification. neuropharmac.com

Molecular dynamics simulations provide a more dynamic picture of the ligand-biomolecule interaction over time. nih.gov An MD simulation can reveal how the binding of this compound or its metabolites might alter the conformation of a protein or a segment of DNA. rsc.org For instance, MD simulations have been used to study the interaction of dibenz[a,h]anthracene and its diol epoxide metabolite with phospholipid bilayers, providing insights into how these molecules behave in a cellular membrane environment. nih.gov Such simulations can also be used to model the structure of DNA containing an adduct of this compound, which can help to understand how the adduct might lead to mutations during DNA replication.

Table 3: Applications of Molecular Docking and Dynamics Simulations in this compound Research

Technique Application Example from Related Compounds
Molecular Docking Predicting the binding mode of the diol with metabolic enzymes (e.g., Cytochrome P450, GSTs). neuropharmac.com Docking of dibenzo[a,l]pyrene diol epoxides with GST isozymes to predict detoxification pathways. neuropharmac.com
Molecular Docking Identifying potential protein targets for the diol or its metabolites. Docking of PAH metabolites with cell proliferation-related proteins. researchgate.net
Molecular Dynamics Simulating the conformational changes in DNA upon adduct formation. MD simulations of DNA containing adducts of other PAHs to understand structural distortions.
Molecular Dynamics Investigating the behavior of the diol within a lipid bilayer (cell membrane). nih.gov MD simulations of dibenz[a,h]anthracene in phospholipid bilayers. nih.govrsc.org

Predictive Computational Models for Metabolic Fate and Adduct Formation

Predictive computational models aim to forecast the metabolic fate of a chemical and its potential to form DNA adducts. These models are often based on quantitative structure-activity relationships (QSAR), which correlate the chemical structure of a compound with its biological activity.

For this compound, predictive models can be developed to estimate the likelihood of its metabolism by various enzyme systems and the types of metabolites that will be formed. nih.gov These models can take into account various physicochemical properties of the molecule, such as its lipophilicity (logP), which influences its distribution in the body, and its electronic characteristics, which determine its reactivity.

In the context of adduct formation, computational models can predict the sites on the DNA molecule that are most likely to be attacked by the reactive metabolites of this compound. These predictions can be based on the calculated reactivity of the diol epoxide and the accessibility of different nucleophilic sites on the DNA bases. By combining information from quantum chemical calculations and molecular docking, these models can provide a comprehensive picture of the potential for adduct formation.

Table 4: Inputs and Outputs of Predictive Computational Models for Carcinogenicity

Model Input Model Output Relevance to this compound
Chemical Structure Predicted metabolic pathways Understanding how the diol is processed in the body.
Physicochemical Properties (e.g., logP, molecular weight) Predicted bioavailability and distribution Assessing its potential to reach target tissues.
Quantum Chemical Parameters (e.g., HOMO/LUMO energies) Predicted reactivity and potential for DNA adduct formation Estimating its carcinogenic potential.
Experimental Data from Related Compounds Refined predictions of metabolic fate and adduct formation Improving the accuracy of the model for the specific diol.

Biological Activity of Dibenz A,c Anthracene 1,2 Diol and Its Metabolites in Experimental Systems

Mutagenic Potency Evaluation in Microbial and Mammalian Cell Systems

The mutagenic potential of dibenz(a,c)anthracene and its derivatives has been a subject of investigation in both bacterial and mammalian cell systems to understand their genotoxic capabilities.

Bacterial Mutagenicity Assays (e.g., Salmonella Typhimurium strains)

Studies on the mutagenic activities of dibenz(a,c)anthracene (DB[a,c]A) and its derivatives were conducted using the TA100 strain of Salmonella typhimurium. nih.gov In the presence of a rat-liver S9 preparation for metabolic activation, various diols of DB[a,c]A were tested. nih.gov Among these, DB[a,c]A-10,11-diol was identified as the most mutagenic. nih.gov However, its mutagenicity was consistently lower than that of the parent hydrocarbon, DB[a,c]A. nih.gov

Further investigations into the mutagenic activities of the trans-1,2- and 3,4-diols of dibenz(a,c)anthracene, which are potential precursors to 'bay-region' diol-epoxides, revealed that their mutagenic effects were also lower than both the parent hydrocarbon and the related 10,11-diol. nih.gov The presence of norharman has been shown to enhance the mutagenicity of DB[a,c]A in Salmonella typhimurium TA100 when using 3-methylcholanthrene-induced rat liver microsomes or S9 fractions. nih.gov

Interestingly, some hydroxylated derivatives, such as 2-hydroxy- and 3-hydroxyDB[a,c]A, were found to be significantly more mutagenic (4-6-fold) than DB[a,c]A itself, while 4-hydroxyDB[a,c]A was about twice as active. nih.gov These findings suggest that the bay-region theory may not fully apply to the mutagenesis of DB[a,c]A and that phenols in the angular ring could play a role in its metabolic activation. nih.gov

Table 1: Mutagenicity of Dibenz(a,c)anthracene and its Derivatives in Salmonella typhimurium TA100

Compound Relative Mutagenicity Compared to DB[a,c]A Reference
Dibenz(a,c)anthracene (DB[a,c]A) Baseline nih.gov
DB[a,c]A-10,11-diol Most mutagenic among diols tested, but less than DB[a,c]A nih.gov
trans-1,2-diol of DB[a,c]A Lower than DB[a,c]A and 10,11-diol nih.gov
trans-3,4-diol of DB[a,c]A Lower than DB[a,c]A and 10,11-diol nih.gov
2-hydroxyDB[a,c]A 4-6 fold more mutagenic nih.gov
3-hydroxyDB[a,c]A 4-6 fold more mutagenic nih.gov
4-hydroxyDB[a,c]A ~2 fold more mutagenic nih.gov

In Vitro Morphological Cell Transformation Assays (e.g., C3H10T1/2CL8 fibroblasts)

The transforming potential of dibenz(a,h)anthracene (DBA) and its metabolites has been investigated using C3H10T1/2CL8 (C3H10T1/2) mouse embryo fibroblasts. oup.comnih.gov These cells are sensitive to the morphological transforming activities of carcinogenic polycyclic aromatic hydrocarbons. oup.com

In these assays, DBA-3,4-diol-1,2-oxide was a potent agent for morphological transformation. oup.comnih.gov DBA-3,4-diol also induced morphological transformation, as did the parent compound, DBA, although to a lesser extent. oup.comnih.gov In contrast, DBA-5,6-oxide was found to be inactive. oup.comnih.gov These studies indicate that C3H10T1/2 cells are a valuable system for examining the metabolic activation pathways of dibenzanthracenes. oup.com

Table 2: Morphological Transforming Activity of Dibenz(a,h)anthracene and its Metabolites in C3H10T1/2 Cells

Compound Transforming Activity Reference
Dibenz(a,h)anthracene (DBA) Active oup.comnih.gov
DBA-3,4-diol Active oup.comnih.gov
DBA-3,4-diol-1,2-oxide Strong oup.comnih.gov
DBA-5,6-oxide Inactive oup.comnih.gov

Mechanistic Studies in Animal Models

Mechanistic studies in animal models have provided crucial insights into the in vivo biological effects of dibenz(a,c)anthracene and its metabolites, particularly concerning DNA adduct formation and tumorigenicity.

In Vivo DNA Adduct Formation and Persistence in Target Tissues (e.g., mouse skin, hamster embryo cells)

When [3H]-labelled dibenz(a,c)anthracene (DBA) was applied to primary cultures of hamster embryo cells, covalent reactions of its metabolites with DNA were observed. nih.gov Chromatographic analysis of the resulting hydrocarbon-deoxyribonucleoside adducts showed that some were indistinguishable from those formed when anti-DBA 10,11-diol 12,13-oxide reacted with DNA. nih.gov However, other unidentified adducts were also present, suggesting multiple pathways of metabolic activation. nih.gov

In contrast, hydrocarbon-nucleoside adducts were not detected in the nucleic acids isolated from mouse skin treated in vivo with DBA. nih.gov For the related isomer, dibenz[a,j]anthracene (B1218775), topical application to mouse epidermis led to the formation of at least 23 DNA adduct spots, including those derived from bay-region syn- and anti-diol-epoxides and more polar adducts. acs.org Specifically, both deoxyguanosine and deoxyadenosine (B7792050) adducts formed from the bay-region anti- and syn-3,4-diol 1,2-epoxides of DB[a,j]A were identified. nih.gov

Investigation of Stereoisomer-Specific Tumorigenic Activities and Structure-Activity Relationships

The tumorigenic activity of polycyclic aromatic hydrocarbons is highly dependent on the stereochemistry of their metabolites. For several dibenzanthracene isomers and other related compounds, the bay-region diol epoxide enantiomer with an [R,S,S,R] absolute configuration consistently demonstrates high tumorigenic activity on mouse skin and in newborn mice. nih.govoup.comresearchgate.net

In studies with dibenz[a,h]anthracene (B1670416), the (1R,2S,3S,4R) enantiomer of the diol epoxide was the only isomer with strong tumor-initiating activity on mouse skin and was also effective in causing lung and liver tumors in newborn mice. nih.gov This particular stereoisomer was found to be about one-third as active as the parent hydrocarbon as a tumor initiator on mouse skin but several-fold more active as a lung and liver carcinogen when injected into newborn mice. nih.gov

The (-)-(3R,4R)-3,4-dihydrodiol of dibenz[a,h]anthracene was slightly more active than the parent compound as a tumor initiator on mouse skin, while the (+)-(3S,4S)-3,4-dihydrodiol had very weak activity. nih.gov These findings underscore the critical role of stereoisomerism in determining the carcinogenic potential of dibenzanthracene metabolites. nih.gov

Table 3: Tumorigenic Activity of Dibenz[a,h]anthracene Stereoisomers on Mouse Skin

Compound Tumor-Initiating Activity on Mouse Skin Reference
Dibenz[a,h]anthracene Active nih.gov
(-)-(3R,4R)-3,4-dihydrodiol Slightly more active than parent compound nih.gov
(+)-(3S,4S)-3,4-dihydrodiol Very weak activity nih.gov
(1R,2S,3S,4R) diol epoxide Strong activity nih.gov

Future Directions and Interdisciplinary Research Opportunities

Integration of Omics Technologies for Comprehensive Metabolomic and Adductomic Profiling

Future research must pivot towards a systems toxicology approach by integrating advanced "omics" technologies to create a comprehensive profile of DB[a,c]A metabolism. acs.org While classic studies identified major metabolic products, a full picture of the metabolic network and the resulting DNA adducts remains incomplete. nih.govnih.gov

Metabolomics: The application of high-resolution mass spectrometry platforms, such as Rapid Resolution Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (RRLC/Q-TOF-MS), can elucidate the complete spectrum of metabolites formed from DB[a,c]A, including minor but potentially highly reactive species. frigidzonemedicine.com.cnresearchgate.net Studies on related isomers like Dibenz(a,h)anthracene have successfully used this approach to identify disruptions in key metabolic pathways, such as folate biosynthesis and glycerophospholipid metabolism, following exposure. frigidzonemedicine.com.cnfrigidzonemedicine.com.cn Applying this to DB[a,c]A would clarify the quantitative importance of the 1,2-diol pathway relative to others, like the 10,11-diol pathway, and identify unique biomarkers of exposure. nih.govoup.com

Adductomics: Adductomics, the comprehensive analysis of DNA adducts, is a critical frontier. acs.org Early studies using techniques like Sephadex LH20 column chromatography and HPLC identified the formation of DNA adducts from DB[a,c]A metabolites. nih.gov However, future efforts should employ more powerful mass spectrometry-based methods to screen for all DNA modifications. acs.org This can help characterize previously unidentified adducts and definitively link specific metabolites, such as those derived from Dibenz(a,c)anthracene-1,2-diol, to specific patterns of DNA damage. nih.govbibliotekanauki.pl For instance, methods developed for other PAHs, involving the reaction of diol epoxide metabolites with calf thymus DNA and subsequent analysis, can serve as a template for investigating DB[a,c]A. acs.org

Table 1: Potential Omics-Based Approaches for this compound Research

TechnologyApplicationExpected OutcomeRelevant Findings for PAHs
Metabolomics (e.g., RRLC/Q-TOF-MS) Comprehensive profiling of serum, urine, or tissue after DB[a,c]A exposure.Identification of all metabolites, including the 1,2-diol and its downstream products; discovery of pathway disruptions and exposure biomarkers. frigidzonemedicine.com.cnIdentified disruptions in folate biosynthesis and glycerophospholipid metabolism from Dibenz(a,h)anthracene exposure. researchgate.netfrigidzonemedicine.com.cn
Adductomics (e.g., LC-MS/MS) Global analysis of DNA adducts in target tissues following exposure.Identification and quantification of specific DNA adducts derived from this compound; linking metabolic pathways to genotoxicity. acs.orgMethods established for identifying adducts from benzo[a]pyrene (B130552) and other dibenzanthracene isomers. acs.orgoup.com

Development of Advanced Bioanalytical Tools for Low-Level Metabolite and Adduct Detection

A significant challenge in assessing the environmental health risk of specific PAH metabolites is their low concentration in biological and environmental samples. Future research should focus on developing and refining ultra-sensitive bioanalytical tools capable of detecting trace levels of this compound and its corresponding DNA adducts.

Current methods for PAH metabolite analysis include high-performance liquid chromatography with fluorescence detection (HPLC-F) and gas chromatography-mass spectrometry (GC-MS). nih.gov However, to achieve the necessary sensitivity and specificity for low-level detection, more advanced techniques are required. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (U-HPLC-MS/MS) offers superior performance, with lower limits of quantification and high throughput. cornell.edu The development of derivatization strategies, such as the conversion of phenolic metabolites to pentafluorobenzyl ethers, can further enhance detection sensitivity in mass spectrometry. acs.org

Furthermore, innovative approaches like molecularly imprinted polymers (MIPs) can be developed as selective solid-phase extraction (SPE) materials. mdpi.com Creating MIPs tailored for this compound could enable its efficient isolation and concentration from complex matrices like water or bile, facilitating subsequent analysis by techniques such as GC-MS or HPLC. mdpi.com

Table 2: Comparison of Analytical Techniques for PAH Metabolite Detection

Analytical MethodPrincipleAdvantagesLimitations for Trace AnalysisFuture Direction for DB[a,c]A-1,2-diol
HPLC with Fluorescence (HPLC-F) Separation by chromatography, detection by native fluorescence. nih.govGood for many common PAH metabolites. nih.govLower sensitivity and specificity compared to MS; potential for interference.Use as a screening tool; limited for low-level metabolite quantification.
GC-MS Separation of volatile derivatives by GC, detection by MS. High resolution and established protocols.Requires derivatization; may have lower recovery for some metabolites. Optimization of derivatization for the 1,2-diol and its specific products.
U-HPLC-MS/MS High-efficiency separation by U-HPLC, highly specific detection by tandem MS. cornell.eduHigh sensitivity, specificity, and throughput; suitable for complex matrices. cornell.eduHigher equipment cost; potential for matrix effects.Method development and validation for routine quantification in biological samples. cornell.edu
MIP-based Extraction Use of custom-synthesized polymers for selective analyte capture. mdpi.comHigh selectivity and enrichment factor.Requires synthesis and optimization for each specific target analyte.Design and synthesis of a MIP specific to this compound.

Application of Artificial Intelligence and Machine Learning for Predictive Modeling of Polycyclic Aromatic Hydrocarbon Metabolism

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize toxicology by enabling the prediction of metabolic fates and toxicological outcomes from chemical structures. neptjournal.comresearchgate.net For a less-studied compound like this compound, these computational approaches can fill knowledge gaps where experimental data is sparse.

Quantitative Structure-Activity Relationship (QSAR) models, enhanced by ML algorithms like random forests and gradient boosting regression trees, can be developed to predict the metabolic pathways of PAHs. acs.orgnih.gov By training these models on existing data from a wide range of PAHs and their derivatives, it would be possible to predict the likelihood of the formation of the 1,2-diol from the parent DB[a,c]A under various biological conditions. Furthermore, ML models can predict the subsequent reactivity and toxicity of this diol. acs.org Feature analysis from such models has revealed that properties like lipid and protein content in food can influence PAH bioaccessibility, and that molecular descriptors related to atom size and polarizability are key drivers of toxicity. acs.orgnih.gov

AI can also be integrated with analytical techniques. For example, deep learning algorithms like convolutional neural networks (CNNs) can be used to interpret complex spectral data from sensors, enhancing the rapid detection of PAHs in environmental or biological samples. researchgate.netpnas.org This could lead to the development of novel, rapid screening tools for DB[a,c]A and its metabolites.

Elucidation of Detoxification Pathways and Bioremediation Mechanisms Relevant to this compound

Understanding how organisms and ecosystems detoxify and degrade DB[a,c]A and its metabolites is essential for both human health risk assessment and environmental remediation. Future research should focus on elucidating the specific enzymatic pathways involved in the detoxification of this compound and harnessing microorganisms for its bioremediation.

While metabolism by cytochrome P450 enzymes can lead to toxic activation, other enzyme systems are involved in detoxification through conjugation, making the metabolites more water-soluble for excretion. nih.gov Research is needed to identify the specific UDP-glucuronosyltransferase and sulfotransferase enzymes that act on this compound.

In the context of environmental cleanup, bioremediation using bacteria and fungi offers a promising approach. nih.govscispace.com Studies have shown that various microorganisms can degrade high molecular weight PAHs, often using them as a carbon source or through co-metabolism. scispace.comijbiotech.com Future work should involve isolating and characterizing microbial strains or consortia that are specifically effective at degrading DB[a,c]A. Investigating the enzymatic machinery, such as laccases and dioxygenases, responsible for breaking down the aromatic structure can lead to the development of targeted bioremediation technologies. ijbiotech.comnih.gov For example, the use of a halophilic laccase has shown effectiveness in the bioremoval of anthracene (B1667546), suggesting that exploring enzymes from extremophiles could yield robust candidates for degrading complex PAHs like DB[a,c]A. nih.gov

Q & A

Q. What advanced techniques mitigate challenges in detecting low-abundance DNA adducts?

  • Methodological Answer : Nano-liquid chromatography (nano-LC) coupled with high-resolution MS (HRMS) enhances sensitivity for rare adducts. Immunoaffinity enrichment using monoclonal antibodies against diol-epoxide adducts increases specificity. For longitudinal studies, archived DNA samples should be stored at -80°C with desiccants to prevent degradation .

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